N-(2-METHOXYPHENYL)-5-METHYL-7-(5-METHYLFURAN-2-YL)-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE
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Overview
Description
N-(2-METHOXYPHENYL)-5-METHYL-7-(5-METHYLFURAN-2-YL)-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYPHENYL)-5-METHYL-7-(5-METHYLFURAN-2-YL)-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include substituted anilines, furans, and thiols. Common synthetic routes may involve:
Cyclization Reactions: Formation of the triazolopyrimidine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the methoxyphenyl, methylfuran, and methylthio groups via nucleophilic substitution reactions.
Amidation Reactions: Formation of the carboxamide group through amidation of a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXYPHENYL)-5-METHYL-7-(5-METHYLFURAN-2-YL)-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-METHOXYPHENYL)-5-METHYL-7-(5-METHYLFURAN-2-YL)-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Triazolopyrimidines: Other compounds in this class with similar core structures.
Methoxyphenyl Derivatives: Compounds with the methoxyphenyl group.
Methylfuran Derivatives: Compounds with the methylfuran group.
Uniqueness
N-(2-METHOXYPHENYL)-5-METHYL-7-(5-METHYLFURAN-2-YL)-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-7-(5-methylfuran-2-yl)-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S/c1-11-9-10-15(28-11)17-16(12(2)21-19-23-20(29-4)24-25(17)19)18(26)22-13-7-5-6-8-14(13)27-3/h5-10,17H,1-4H3,(H,22,26)(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXGOLCVTDWWRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2C(=C(NC3=NC(=NN23)SC)C)C(=O)NC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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